molecular formula C15H19N5O2S2 B6444827 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile CAS No. 2640873-74-9

2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile

Cat. No.: B6444827
CAS No.: 2640873-74-9
M. Wt: 365.5 g/mol
InChI Key: MHVFBDQXDKDJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile is an intriguing chemical compound due to its unique structure and potential applications in various scientific fields. Its structural complexity opens up numerous possibilities for chemical reactions and interactions, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

To synthesize this compound, researchers typically follow a multi-step process involving the formation of key intermediates and the careful control of reaction conditions. The synthetic route usually includes:

  • Formation of the pyrimidine core: : The pyrimidine core is constructed using suitable precursors such as aldehydes or ketones with reagents like formamide or its derivatives.

  • Introduction of substituents: : The introduction of the methylsulfanyl and thiomorpholine-4-carbonyl groups occurs through specific substitution reactions. This can involve nucleophilic substitution or addition-elimination mechanisms.

  • Final steps: : The formation of the nitrile group at the 5-position is typically achieved via cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial production of 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile would require optimized conditions for each step to ensure high yield and purity, often involving the use of advanced techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions:

  • Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The pyrimidine ring is amenable to substitution reactions, particularly nucleophilic substitutions, involving reagents like sodium hydride or organolithium compounds.

Scientific Research Applications

In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel chemical entities.

In biology and medicine, 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile has potential as a pharmacological agent. It may interact with specific molecular targets, influencing biological pathways and showing promise in treating certain diseases.

In the industrial sector, this compound can be utilized in the development of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if used as a pharmacological agent, it could bind to enzymes or receptors, modulating their activity. The thiomorpholine and morpholine groups may play a critical role in these interactions, influencing the compound's binding affinity and selectivity.

The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

When compared to other pyrimidine-based compounds, 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile stands out due to the presence of both thiomorpholine and morpholine rings, which are less common in similar structures. These groups contribute to its unique chemical reactivity and biological activity.

Similar compounds might include:

  • Pyrimidine-5-carbonitrile derivatives without the methylsulfanyl or thiomorpholine groups.

  • Other substituted pyrimidines with different functional groups at the 2- and 4-positions.

  • Compounds with similar core structures but different substituent patterns.

Properties

IUPAC Name

2-methylsulfanyl-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-23-15-17-9-11(8-16)13(18-15)20-2-5-22-12(10-20)14(21)19-3-6-24-7-4-19/h9,12H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVFBDQXDKDJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCSCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.